molecular formula C11H23NO5S B124530 Methanesulfonic acid 5-Boc-amino-pentyl ester CAS No. 142342-55-0

Methanesulfonic acid 5-Boc-amino-pentyl ester

Cat. No. B124530
M. Wt: 281.37 g/mol
InChI Key: BMDRTAQNZSCQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonic acid 5-Boc-amino-pentyl ester is a chemical compound with the molecular formula C11H23NO5S . It has a molecular weight of 281.37 g/mol . This compound is used in pharmaceutical testing and is not intended for human or veterinary use.


Molecular Structure Analysis

The InChI key for Methanesulfonic acid 5-Boc-amino-pentyl ester is BMDRTAQNZSCQKT-UHFFFAOYSA-N . The canonical SMILES structure is CC©©OC(=O)NCCCCCOS(=O)(=O)C .


Physical And Chemical Properties Analysis

Methanesulfonic acid 5-Boc-amino-pentyl ester has a boiling point of 435.6ºC at 760mmHg . It has a density of 1.126g/cm3 .

Scientific Research Applications

Methanesulfonic Acid in Anesthesia and Pharmacology

Anesthesia of Fish : Methanesulfonate, specifically tricaine methanesulfonate (TMS), is used for the anesthesia of fish, particularly in research and hatchery operations. Its correct application is crucial for minimizing stress and mortality, which is vital for reliable experimental outcomes and animal welfare in research studies (Carter, Woodley, & Brown, 2010).

Methanesulfonic Acid Derivatives in Chemical Analysis

Control and Analysis of Pharmaceuticals : Alkyl esters of alkyl and aryl sulfonic acids, including those derived from methanesulfonic acid, are under scrutiny for their potential as genotoxic impurities in pharmaceuticals. The evolution of analytical methodologies to detect these compounds signifies their importance in ensuring the safety and efficacy of new drug substances (Elder, Teasdale, & Lipczynski, 2008).

Environmental Applications

Methane Oxidation and Environmental Biotechnology : Studies focus on utilizing methanotrophic bacteria for methane oxidation, highlighting the potential of these organisms in biotechnological applications for environmental remediation and sustainable bioproduct synthesis. This research underscores the importance of methane as a carbon source for producing valuable compounds, demonstrating the environmental and economic benefits of microbial methane utilization (Strong, Xie, & Clarke, 2015).

Methanesulfonic Acid in Material Science

Electrolytes for Metal Cleaning : Sulfamic acid, a related compound, is highlighted for its use as an environmentally friendly alternative electrolyte in industrial cleaning, emphasizing the relevance of sulfonic acid derivatives in reducing the environmental impact of metal surface treatments (Verma & Quraishi, 2022).

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO5S/c1-11(2,3)17-10(13)12-8-6-5-7-9-16-18(4,14)15/h5-9H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDRTAQNZSCQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70931413
Record name 5-{[tert-Butoxy(hydroxy)methylidene]amino}pentyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonic acid 5-Boc-amino-pentyl ester

CAS RN

142342-55-0
Record name 5-{[tert-Butoxy(hydroxy)methylidene]amino}pentyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 28.6 g of 5-(tert-butoxycarbonylamino)pentan-1-ol in 100 ml of pyridine is cooled to 0° C. and 16.2 g of methanesulfonyl chloride are added dropwise in 3 hours at 0° C. The reaction mixture is stirred overnight at RT and concentrated under vacuum. The residue is taken up with water and extracted with AcOEt, the organic phase is washed three times with water, three times with a 5% solution of potassium hydrogensulfate, three times with water and with a saturated solution of NaCl and dried over sodium sulfate and the solvent is evaporated off under vacuum to give 39 g of the expected product, which is used as such in the next step.
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.